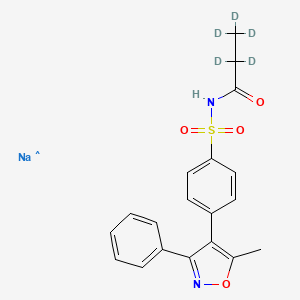

Parecoxib-d5 (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

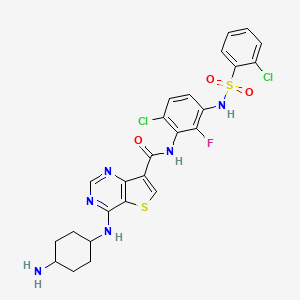

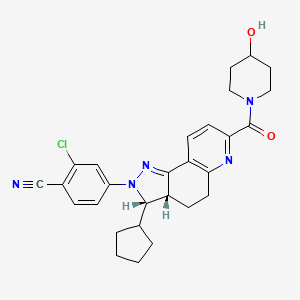

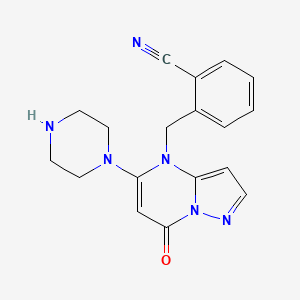

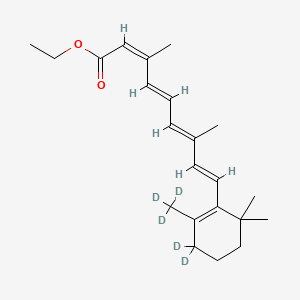

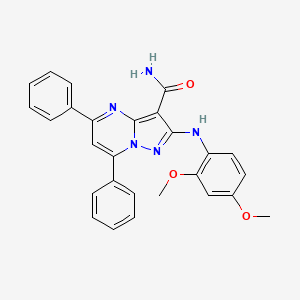

Parecoxib-d5 (sodium) is a deuterated form of parecoxib sodium, a water-soluble and injectable prodrug of valdecoxib. It is a selective cyclooxygenase-2 (COX-2) inhibitor used for the short-term management of perioperative pain . Parecoxib-d5 (sodium) is primarily used in scientific research to study the pharmacokinetics and metabolism of parecoxib.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of parecoxib-d5 (sodium) involves the incorporation of deuterium atoms into the parecoxib molecule. One common method is to use deuterated reagents in the synthesis process. For example, 5-methyl-3,4-diphenylisoxazole can be used as a starting material, and deuterated solvents and reagents are employed to introduce deuterium atoms into the final product .

Industrial Production Methods

Industrial production of parecoxib-d5 (sodium) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment.

Análisis De Reacciones Químicas

Types of Reactions

Parecoxib-d5 (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form valdecoxib-d5, the active metabolite.

Reduction: Reduction reactions can convert parecoxib-d5 back to its precursor compounds.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed

Valdecoxib-d5: The primary active metabolite formed through oxidation.

Deuterated derivatives: Various deuterated derivatives can be formed through substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, parecoxib-d5 (sodium) is used as a reference standard in analytical methods such as mass spectrometry to study the pharmacokinetics and metabolism of parecoxib .

Biology

In biological research, parecoxib-d5 (sodium) is used to investigate the metabolic pathways and biological effects of parecoxib. It helps in understanding the drug’s interaction with biological systems and its pharmacological properties .

Medicine

In medical research, parecoxib-d5 (sodium) is used to study the efficacy and safety of parecoxib in pain management. It is also used in clinical trials to evaluate the pharmacokinetics and pharmacodynamics of the drug .

Industry

In the pharmaceutical industry, parecoxib-d5 (sodium) is used in the development and quality control of parecoxib formulations. It helps in ensuring the consistency and reliability of the drug products .

Mecanismo De Acción

Parecoxib-d5 (sodium) exerts its effects by being rapidly converted to valdecoxib-d5 in the body. Valdecoxib-d5 inhibits cyclooxygenase-2 (COX-2)-mediated prostaglandin synthesis, which is responsible for inflammation, pain, and fever . At therapeutic plasma concentrations, valdecoxib-d5 does not inhibit cyclooxygenase-1 (COX-1), thus minimizing gastrointestinal side effects .

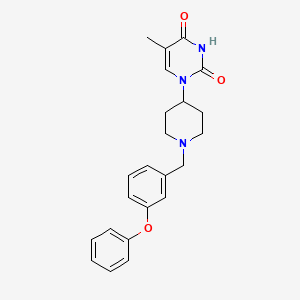

Comparación Con Compuestos Similares

Similar Compounds

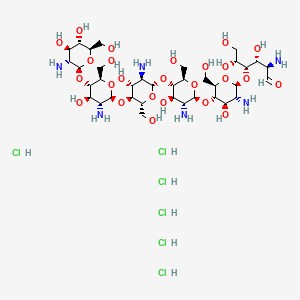

Celecoxib: Another selective COX-2 inhibitor used for pain management.

Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to safety concerns.

Etoricoxib: A selective COX-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis.

Lumaricoxib: A selective COX-2 inhibitor with a different chemical structure but similar pharmacological effects.

Uniqueness

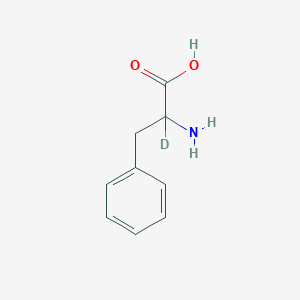

Parecoxib-d5 (sodium) is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in metabolic stability and distribution, making it a valuable tool in scientific research .

Propiedades

Fórmula molecular |

C19H18N2NaO4S |

|---|---|

Peso molecular |

398.4 g/mol |

InChI |

InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/i1D3,3D2; |

Clave InChI |

IMBMHWVEMVJSIQ-IYSLTCQOSA-N |

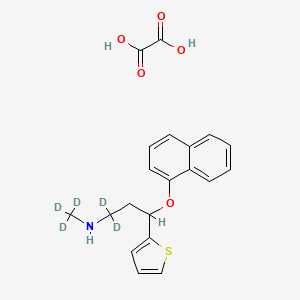

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |

SMILES canónico |

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.